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Compound of Interest

Compound Name: 4-Chloro-2-fluorophenylacetonitrile

Cat. No.: B104336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and

applications of 4-Chloro-2-fluorophenylacetonitrile, a key intermediate in pharmaceutical and

chemical research.

Chemical Identity and Physicochemical Properties
4-Chloro-2-fluorophenylacetonitrile, also known as 4-chloro-2-fluorobenzyl cyanide, is a

halogenated aromatic nitrile. Its chemical structure features a phenyl ring substituted with a

chloro group at the 4-position, a fluoro group at the 2-position, and an acetonitrile group.

Table 1: Physicochemical Properties of 4-Chloro-2-
fluorophenylacetonitrile
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Property Value Source(s)

CAS Number 75279-53-7 [1][2]

Molecular Formula C₈H₅ClFN [1]

Molecular Weight 169.58 g/mol

Physical State Solid

Melting Point 37-41 °C

Boiling Point 133 °C @ 15 mmHg

Density (Predicted) 1.286 ± 0.06 g/cm³

LogP (Predicted) 2.34 (at 25°C and pH 7)

Synonyms

4-Chloro-2-fluorobenzyl

cyanide, 2-(4-Chloro-2-

fluorophenyl)acetonitrile

[2]

Spectroscopic Data
Experimental spectroscopic data for 4-Chloro-2-fluorophenylacetonitrile is not readily

available in publicly accessible databases. However, predicted spectral information is valuable

for characterization purposes.

Table 2: Predicted Spectroscopic Data
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Spectrum Type Predicted Key Signals

¹H NMR
Aromatic protons (approx. 7.2-7.6 ppm),

Methylene protons (-CH₂CN) (approx. 3.8 ppm)

¹³C NMR

Aromatic carbons (approx. 115-160 ppm),

Methylene carbon (-CH₂CN) (approx. 20-30

ppm), Nitrile carbon (-CN) (approx. 117 ppm)

IR Spectroscopy

Nitrile (C≡N) stretch (approx. 2250 cm⁻¹), C-Cl

stretch (approx. 700-800 cm⁻¹), C-F stretch

(approx. 1100-1200 cm⁻¹), Aromatic C-H stretch

(approx. 3000-3100 cm⁻¹)

Mass Spectrometry
Molecular Ion (M⁺) peak at m/z ≈ 169, Isotope

peak for ³⁷Cl at m/z ≈ 171

Synthesis and Experimental Protocols
4-Chloro-2-fluorophenylacetonitrile can be synthesized from 4-chloro-2-fluorobenzaldehyde.

The following is a representative experimental protocol adapted from the synthesis of a

structurally similar compound.

Experimental Protocol: Synthesis of 4-Chloro-2-
fluorophenylacetonitrile
This protocol describes a three-step synthesis starting from 4-chloro-2-fluorobenzaldehyde.

Step 1: Reduction of 4-Chloro-2-fluorobenzaldehyde to (4-Chloro-2-fluorophenyl)methanol

In a suitable reaction vessel, dissolve 4-chloro-2-fluorobenzaldehyde in an appropriate

solvent such as tetrahydrofuran (THF).

Cool the solution to 0°C in an ice bath.

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while

maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for several hours

until the reaction is complete (monitored by TLC).

Quench the reaction by slowly adding water or a dilute acid.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude (4-chloro-2-fluorophenyl)methanol.

Step 2: Chlorination of (4-Chloro-2-fluorophenyl)methanol to 4-Chloro-2-fluorobenzyl chloride

Dissolve the crude (4-chloro-2-fluorophenyl)methanol in a suitable solvent like

dichloromethane (DCM).

Cool the solution to 0°C.

Slowly add thionyl chloride (SOCl₂) dropwise.

Allow the reaction to warm to room temperature and stir for several hours.

Carefully quench the reaction with ice-cold water.

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain 4-chloro-2-fluorobenzyl chloride.

Step 3: Cyanation of 4-Chloro-2-fluorobenzyl chloride to 4-Chloro-2-fluorophenylacetonitrile

Dissolve the 4-chloro-2-fluorobenzyl chloride in a suitable solvent system, such as a mixture

of acetone and water.

Add sodium cyanide (NaCN) or potassium cyanide (KCN).

Heat the reaction mixture to reflux and maintain for several hours until the starting material is

consumed (monitored by TLC).
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After cooling to room temperature, remove the acetone under reduced pressure.

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium

sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography or recrystallization to yield 4-Chloro-2-fluorophenylacetonitrile.

Synthesis workflow for 4-Chloro-2-fluorophenylacetonitrile.

Applications in Drug Development
4-Chloro-2-fluorophenylacetonitrile is a valuable building block in medicinal chemistry. Its

primary application lies in its role as a key intermediate for the synthesis of more complex

bioactive molecules.

p53-MDM2 Inhibitors: This compound is utilized in the preparation of RG7388, which is a

potent and selective inhibitor of the p53-MDM2 protein-protein interaction. This class of

drugs is being investigated for cancer therapy.

Role in the synthesis of a p53-MDM2 inhibitor.

Safety and Handling
4-Chloro-2-fluorophenylacetonitrile is classified as a hazardous substance and should be

handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements
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Category Code Statement

Hazard Codes T, C, Xn Toxic, Corrosive, Harmful

Risk Statements R20/21/22

Harmful by inhalation, in

contact with skin and if

swallowed.

R36/37/38
Irritating to eyes, respiratory

system and skin.

Safety Statements S26

In case of contact with eyes,

rinse immediately with plenty

of water and seek medical

advice.

S36/37/39

Wear suitable protective

clothing, gloves and eye/face

protection.

Handling Recommendations:

Use only in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

If on Skin: Wash off immediately with plenty of water for at least 15 minutes.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing.

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Chloro-2-fluorophenylacetonitrile | 75279-53-7 | Benchchem [benchchem.com]

2. 4-CHLORO-2-FLUOROBENZENEACETONITRILE [drugfuture.com]

To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-fluorophenylacetonitrile
(CAS 75279-53-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104336#4-chloro-2-fluorophenylacetonitrile-cas-
75279-53-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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